α3β4 nAChR Antagonism: Subtype Selectivity Profile of N-(2-chlorobenzyl)piperidine-4-carboxamide vs. α4β2 and α4β4 Subtypes
N-(2-chlorobenzyl)piperidine-4-carboxamide exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. This represents an approximately 6.7-fold selectivity for α3β4 over the α4β2 subtype (IC₅₀ = 12.0 nM) and an 8.3-fold selectivity over α4β4 (IC₅₀ = 15.0 nM) [1]. The α3β4 subtype is preferentially expressed in autonomic ganglia and has been implicated in nicotine dependence and withdrawal, whereas α4β2 is the predominant high-affinity nicotine binding site in the central nervous system. The observed α3β4 preference distinguishes this compound from non-selective nAChR antagonists and from alternative piperidine-4-carboxamide derivatives that may exhibit inverted or absent subtype selectivity.
| Evidence Dimension | nAChR Subtype Antagonism Potency (IC₅₀) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12.0 nM; α4β4: 15.0 nM; α1β1γδ (muscle-type): 7.9 nM |
| Comparator Or Baseline | Internal comparator: α4β2 and α4β4 subtypes within same assay panel |
| Quantified Difference | 6.7-fold α3β4 vs. α4β2; 8.3-fold α3β4 vs. α4β4 |
| Conditions | Human SH-SY5Y cells expressing recombinant nAChR subtypes; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux measured by liquid scintillation counting |
Why This Matters
Selective α3β4 antagonism with quantifiable subtype discrimination enables targeted investigation of ganglionic nicotinic signaling while minimizing confounding effects at central α4β2 receptors.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Antagonist activity at α3β4, α4β2, α4β4, and α1β1γδ nAChR subtypes in human cell lines (IC₅₀ values: 1.8 nM, 12.0 nM, 15.0 nM, and 7.9 nM, respectively). View Source
